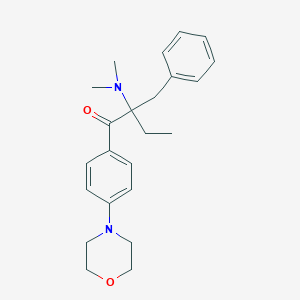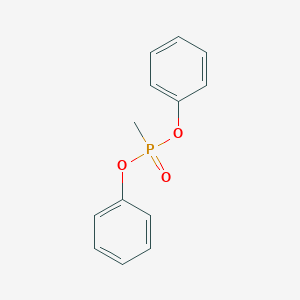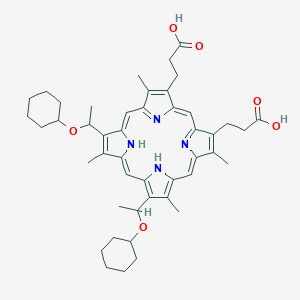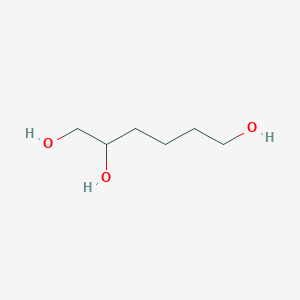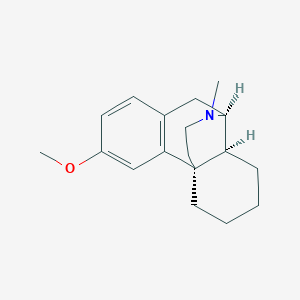
Dextromethorphan
Übersicht
Beschreibung
Dextromethorphan ist ein synthetisches Medikament, das mit Morphin verwandt ist und häufig als Hustenstiller eingesetzt wird. Es ist die rechtsdrehende Form des racemischen Racemethophans und wird oft als Hydrobromid-Monohydrat formuliert . This compound wirkt auf das zentrale Nervensystem, um den Hustenreflex zu unterdrücken, und wird häufig in rezeptfreien Husten- und Erkältungsmitteln verwendet .
Wirkmechanismus
Target of Action
Dextromethorphan primarily targets the NMDA receptors , sigma-1 receptors , and α3/β4 nicotinic receptors . These receptors play crucial roles in various physiological processes, including pain sensation, neuronal protection, and cough suppression .
Mode of Action
This compound acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . It has minimal interaction with opioid receptors, despite its structural similarity to other opioids .
Biochemical Pathways
This compound is metabolized by cytochrome P450 monooxygenases (CYP3A4 and CYP2D6) and UDP-glucuronosyl-transferase (UGT) . The major metabolic pathways include sequential O-demethylation and N-demethylation of this compound, yielding dextrorphan, the major active metabolite, and 3-hydroxymorphinan, the bi-demethylated product .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and crosses the blood-brain barrier . It is primarily metabolized by liver enzymes, with CYP2D6 being the major enzyme and CYP3A4 and CYP3A5 playing minor roles . The elimination half-life of this compound is 2-4 hours for extensive metabolizers and 24 hours for poor metabolizers . The bioavailability of this compound is approximately 11% .
Result of Action
This compound suppresses a cough by depressing the cough center in the medulla oblongata or the cough receptors in the throat, trachea, or lungs . It also prevents neuronal damage and modulates pain sensation via noncompetitive antagonism of excitatory amino acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the substrate concentration could mediate the binding mode between the substrate and CYP2D6 by decreasing the volume of the catalytic pocket .
Wissenschaftliche Forschungsanwendungen
Dextromethorphan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Beteiligung von Glutamatrezeptoren an der Neurotoxizität zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere Mechanismen:
NMDA-Rezeptor-Antagonismus: Es wirkt als nichtkompetitiver Antagonist des N-Methyl-D-Aspartat-(NMDA)-Rezeptors, was den Glutamatspiegel erhöht.
Sigma-1-Rezeptor-Agonismus: This compound ist ein Agonist am Sigma-1-Rezeptor, der den Serotoninspiegel erhöht.
Serotonin-Wiederaufnahmehemmung: Es wirkt als nichtselektiver Serotonin-Wiederaufnahmehemmer.
Hustenhemmung: This compound unterdrückt Husten, indem es das Hustenzentrum in der Medulla oblongata unterdrückt.
Biochemische Analyse
Biochemical Properties
Dextromethorphan interacts with several enzymes and proteins in the body. It is metabolized primarily by the liver enzyme CYP2D6, and its activity can be influenced by genetic variations in this enzyme. This compound also acts as an antagonist for NMDA receptors, which are proteins that play a key role in neural signaling and synaptic plasticity .
Cellular Effects
This compound influences various cellular processes. It can modulate cell signaling pathways, particularly those involving NMDA receptors, and can influence gene expression patterns within cells . It also impacts cellular metabolism, as its processing involves the cytochrome P450 system in the liver .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to NMDA receptors, inhibiting their activity and thereby modulating neural signaling . It also interacts with sigma-1 receptors, and these binding interactions can influence a variety of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is generally stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses typically produce cough-suppressing effects, while higher doses can lead to more pronounced neurological effects . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP2D6 enzyme in the liver, and can interact with other enzymes and cofactors in this process . Its metabolism can also influence metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues in several ways. It can bind to transport proteins and be carried into cells, and it can also accumulate in certain tissues based on its lipophilicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It is primarily found in the cytoplasm due to its lipophilic nature, but can also be found in other compartments based on its interactions with various proteins .
Vorbereitungsmethoden
Die Herstellung von Dextromethorphan umfasst mehrere synthetische Wege. Eine Methode beinhaltet die O-Methylierung von this compound-Zwischenprodukten unter Verwendung von Dimethylcarbonat unter dem Einfluss eines Katalysators . Eine andere Methode beinhaltet die Verwendung von Kaliumborhydrid als Reduktionsmittel und Aluminiumtrichlorid zur Cyclisierung . Diese Methoden sind darauf ausgelegt, kostengünstig und für die industrielle Produktion geeignet zu sein.
Analyse Chemischer Reaktionen
Dextromethorphan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um Dextrorphan, seinen Hauptmetaboliten, zu bilden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Kaliumborhydrid erreicht werden.
Substitution: O-Methylierung ist eine gängige Substitutionsreaktion, die bei der Synthese von this compound verwendet wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Dimethylcarbonat, Kaliumborhydrid und Aluminiumtrichlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Dextrorphan und andere Zwischenverbindungen.
Vergleich Mit ähnlichen Verbindungen
Dextromethorphan wird oft mit anderen Antitussiva und Expektorantien verglichen:
Guaifenesin: Ein Expektorans, das dazu beiträgt, Schleim zu verdünnen, wodurch er leichter durch Husten abgeklärt werden kann.
This compound ist einzigartig in seiner Kombination aus NMDA-Rezeptor-Antagonismus, Sigma-1-Rezeptor-Agonismus und Serotonin-Wiederaufnahmehemmung, die zu seinen vielfältigen pharmakologischen Wirkungen beitragen .
Eigenschaften
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-NJAFHUGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022908 | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow crystalline powder | |
CAS No. |
125-71-3 | |
| Record name | Dextromethorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromethorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dextromethorphan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-124, 109-111 °C | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dextromethorphan?
A1: this compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. []
Q2: Does this compound have any effect on serotonin levels?
A3: Yes, research suggests that this compound can increase serotonin (5-HT) levels in the brain. [] One study found that this compound significantly increased 5-HT and its metabolite, 5-HIAA, in mouse brains. [] This effect is thought to contribute to its antitussive action.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H25NO and its molecular weight is 271.40 g/mol. (Information extracted from public chemical databases, not explicitly stated in the provided articles)
Q4: Is there evidence of this compound forming complexes with other molecules for drug delivery purposes?
A5: Yes, one study explored the formation of this compound-resin complexes to develop extended-release micropellets. [] The research focused on optimizing the drug-resin ratio and coating the complex with ethyl cellulose for controlled drug release.
Q5: Are there any known catalytic properties or applications of this compound?
A5: The provided research articles do not describe any catalytic properties or applications of this compound. Its primary use is as a pharmaceutical agent.
Q6: What structural features of this compound are essential for its activity?
A6: The provided research articles do not go into detail about specific structure-activity relationships for this compound.
Q7: Are there specific formulation strategies used to enhance this compound's stability or bioavailability?
A8: Yes, one study describes the development of oral dispersible film agents for this compound Hydrobromide using Polacrilin or Polacrilin Potassium. [] This formulation aimed to mask the unpleasant taste of the drug and improve patient compliance.
Q8: Do the provided research articles discuss SHE regulations related to this compound?
A8: No, the provided articles primarily focus on this compound's pharmacological properties, metabolism, and potential therapeutic applications, without delving into specific SHE regulations.
Q9: How is this compound metabolized in the body?
A10: this compound undergoes extensive metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme. [, , , ] This metabolic pathway can exhibit genetic polymorphism, leading to variations in this compound's efficacy and potential for drug interactions. [, , ]
Q10: What is the primary metabolite of this compound, and does it contribute to the drug's activity?
A11: this compound is primarily metabolized to Dextrorphan via O-demethylation. [, ] Dextrorphan possesses pharmacological activity and is thought to contribute to the antitussive effects of this compound. [, ]
Q11: Does liver disease affect this compound metabolism?
A13: Research indicates that liver disease can impair this compound's O-demethylation, but not enough to significantly impact the assignment of phenotypes. [] Therefore, even with liver disease, the prevalence of poor metabolizer phenotype remained similar to healthy controls.
Q12: What preclinical models have been used to investigate this compound's effects on pain?
A14: The formalin test in rats has been utilized to assess this compound's antinociceptive properties and its influence on tolerance induced by swim stress. [] The research suggests that this compound, potentially through NMDA receptor mechanisms, plays a role in stress-induced antinociception.
Q13: Has this compound been studied for its potential in treating neuropathic pain?
A15: Yes, clinical trials have investigated high-dose oral this compound for treating painful diabetic neuropathy and postherpetic neuralgia. [] While results were mixed, this compound showed promise in reducing pain associated with diabetic neuropathy.
Q14: Are there known mechanisms of resistance to this compound?
A14: The provided articles do not discuss resistance mechanisms specific to this compound.
Q15: What are the potential adverse effects associated with this compound use in children?
A17: A study analyzing adverse events related to pediatric this compound exposure revealed that most adverse events were associated with overdose. [] The most commonly reported effects involved the central nervous and autonomic systems, such as ataxia and tachycardia.
Q16: Does combining this compound with other medications pose any risks?
A18: this compound is primarily metabolized by CYP2D6, making it susceptible to interactions with drugs that inhibit this enzyme. [] Co-administration with CYP2D6 inhibitors, such as Paroxetine, can lead to increased this compound levels and potentially enhance the risk of adverse effects.
Q17: Are there any specific drug delivery systems being explored for this compound?
A19: One study investigated formulating this compound Hydrobromide as extended-release micropellets by complexing the drug with ion exchange resins and coating them with ethyl cellulose. [] This approach aimed to achieve prolonged drug release and potentially improve patient compliance.
Q18: What analytical techniques are commonly used to quantify this compound and its metabolites?
A20: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and mass spectrometry (MS), [, ] are frequently employed for quantifying this compound and its metabolites in biological samples.
Q19: Beyond HPLC, have other analytical methods been explored for this compound quantification?
A21: Yes, researchers have explored spectrophotometric methods, such as ratio difference spectrophotometry, for quantifying this compound in combination with other drugs like Guaifenesin and Diphenhydramine Hydrochloride in tablet formulations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


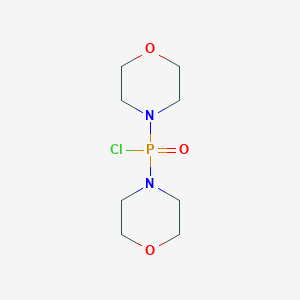
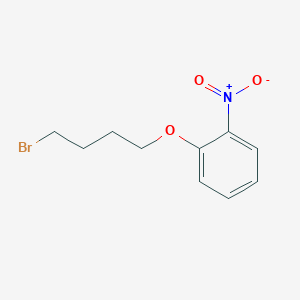
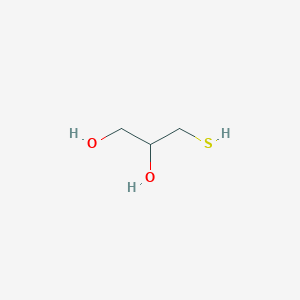
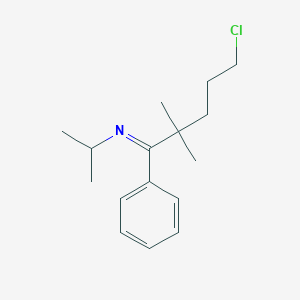
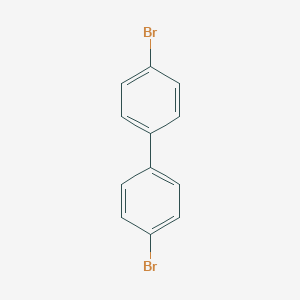
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
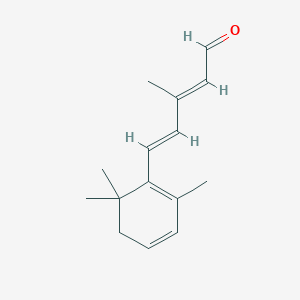
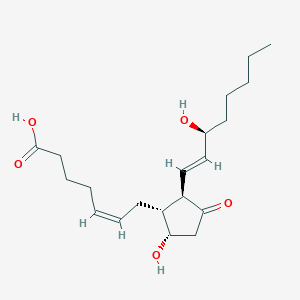
![P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester](/img/structure/B48415.png)

